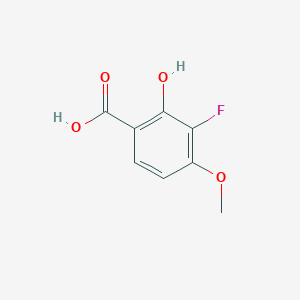![molecular formula C6H7N3O3 B6158604 4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylic acid CAS No. 1782541-39-2](/img/new.no-structure.jpg)
4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylic acid is a heterocyclic compound that features a unique fusion of triazole and oxazine rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the nucleophilic addition of triazole derivatives to oxazine precursors, followed by cyclization and carboxylation reactions . The reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
科学的研究の応用
4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylic acid has several scientific research applications, including:
作用機序
The mechanism of action of 4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another heterocyclic compound with similar structural features but different biological activities.
1,2,4-Triazolo[4,3-a]pyrazine: Shares the triazole ring but differs in the fused ring system, leading to distinct properties.
Uniqueness
4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylic acid is unique due to its specific ring fusion and carboxylic acid functionality, which confer distinct chemical reactivity and biological activity compared to similar compounds .
特性
CAS番号 |
1782541-39-2 |
|---|---|
分子式 |
C6H7N3O3 |
分子量 |
169.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



